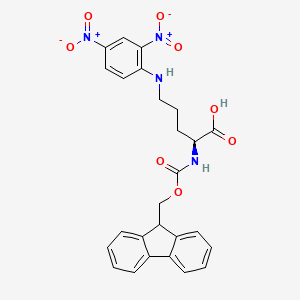

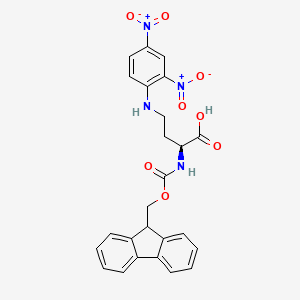

Fmoc-Dab(Dnp)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

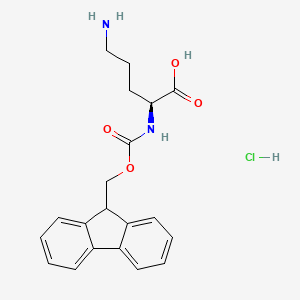

Fmoc-Dab(Dnp)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biological research. This compound is a derivative of the amino acid lysine and has been extensively studied for its unique properties and potential therapeutic benefits. In

Scientific Research Applications

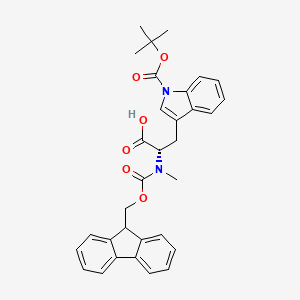

Solid-Phase Peptide Synthesis (SPPS) Challenges

Fmoc-Dab(Mtt)-OH, a closely related derivative, is highlighted for its orthogonally protected amino acid building block properties, which are essential in solid-phase peptide synthesis (SPPS). However, it exhibits poor coupling efficiency due to rapid lactamization under various conditions. An alternative protocol using DEPBT as a coupling reagent achieves complete incorporation, though it suggests the potential need for alternative building blocks to avoid cumbersome procedures (Pak-Lun Lam et al., 2022).

Antibacterial Nanoassemblies

In the realm of nanotechnology, Fmoc-decorated self-assembling building blocks, including derivatives similar to Fmoc-Dab(Dnp)-OH, show significant promise for antibacterial applications. Nanoassemblies formed by these building blocks have been successfully incorporated into resin-based composites, demonstrating substantial antibacterial effects without compromising mechanical or optical properties, marking a step forward in biomedical material development (L. Schnaider et al., 2019).

Hydrogel-Based Nanomaterials

Hydrogels formed from Fmoc-protected amino acids, including Fmoc-Phe-OH, exhibit remarkable properties, such as forming stable, transparent gels that can encapsulate and stabilize fluorescent silver nanoclusters. These hydrogels and their silver nanocluster composites show potential for various applications, including drug delivery, due to their fluorescent properties and stability (Subhasish Roy & A. Banerjee, 2011).

Hybrid Nanomaterials with Carbon Nanotubes

Further extending the application of Fmoc-protected amino acid-based hydrogels, these materials have been used to disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating a hybrid hydrogel. This hybrid material demonstrates enhanced thermal stability and mechanical properties, along with electrical conductivity, making it suitable for a wide range of technological applications (Subhasish Roy & A. Banerjee, 2012).

Mechanism of Action

Target of Action

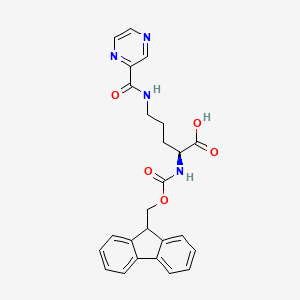

Fmoc-Dab(Dnp)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are being synthesized . The role of this compound is to facilitate the addition of the Dab (Diaminobutyric acid) amino acid to the peptide chain in a controlled manner .

Mode of Action

The mode of action of this compound involves its interaction with the amino group of the peptide chain being synthesized . The Fmoc group acts as a protective group, preventing unwanted reactions during the synthesis process . Once the Dab amino acid has been added to the peptide chain, the Fmoc group can be removed, allowing the next amino acid to be added .

Biochemical Pathways

The peptides that are synthesized using this compound can have various effects on biochemical pathways, depending on their sequence and structure .

Pharmacokinetics

The peptides synthesized using this compound will have adme properties that depend on their specific structure and sequence .

Result of Action

The result of the action of this compound is the successful addition of the Dab amino acid to the peptide chain being synthesized . This allows for the controlled synthesis of peptides with specific sequences, which can then be used in various applications, from drug development to materials science .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent, and the presence of other reagents can all affect the efficiency and success of the peptide synthesis . Therefore, careful control of the synthesis environment is necessary to ensure the successful action of this compound .

properties

IUPAC Name |

(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.